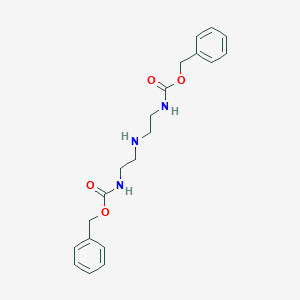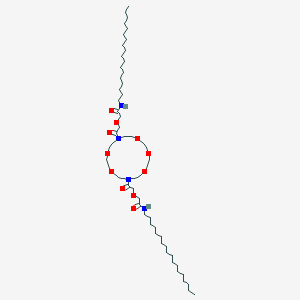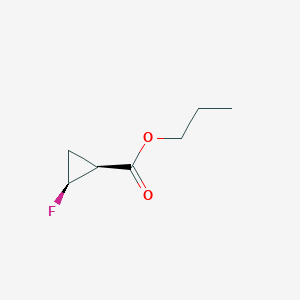
Z-Eda-eda-Z
描述
ZnO nanoparticles exhibit unique properties due to their specific molecular structure, making them of significant interest in various scientific fields. Their synthesis, structural analysis, and property examination are crucial for understanding their potential applications.
Synthesis Analysis
ZnO nanoparticles have been synthesized through various methods, including sonochemical methods, sol-gel processes, and hydrothermal methods. These methods allow for control over the nanoparticles' size, morphology, and crystalline structure, often resulting in hexagonal wurtzite structures that influence their physical and chemical properties (Yadav, Mishra, & Pandey, 2008).
Molecular Structure Analysis
The molecular structure of ZnO nanoparticles is predominantly the hexagonal wurtzite system. This structure significantly impacts their optical and photocatalytic properties, as seen in their ability to degrade pollutants under UV light and their unique photoluminescence properties (Jiang et al., 2010).
Chemical Reactions and Properties
ZnO nanoparticles participate in various chemical reactions, including photocatalytic degradation of dyes and pollutants in water. Their chemical activity is influenced by factors such as doping with other metals, which can enhance their photocatalytic efficiency and alter their chemical properties (Isai & Shrivastava, 2019).
Physical Properties Analysis
The physical properties of ZnO nanoparticles, including size, shape, and specific surface area, are critical in determining their applicability in various fields. These properties are influenced by the synthesis method and conditions, such as the concentration of precursors and the use of surfactants or capping agents during synthesis (Duraimurugan et al., 2018).
Chemical Properties Analysis
ZnO nanoparticles exhibit a range of chemical properties, including high photocatalytic activity and variable band gaps, which are influenced by their crystal structure and the presence of defects or dopants. These properties make ZnO nanoparticles suitable for applications in photocatalysis, optoelectronics, and environmental remediation (Sapna et al., 2019).
科学研究应用
区域路由协议和分布估计算法:分布估计算法(EDA)已经与移动自组织网络(MANETs)中的区域路由协议(ZRP)结合使用。这种方法取代了遗传算法(GA),在搜索空间增加的大型网络中表现出更好的性能。EDA有助于找到具有最小成本和时间的路由,并由于其进化方法有助于网络负载平衡 (Hossain & Suvo, 2010)。
研究实验设计助手(EDA):实验设计助手(EDA)是一个基于网络的工具,可帮助研究人员设计和分析动物实验。该工具提供实验设计的自动反馈,并生成图形摘要,旨在提高体内研究的可靠性 (Percie du Sert et al., 2017)。
探索性数据分析(EDA):EDA在组织科学中至关重要,用于发现现象并最大化科学进展。这是一种关注在数据中发现、探索和经验性检测现象的方法,通过要求交叉验证和强调数据模式的自然不确定性,促进了基于复制的科学 (Jebb, Parrigon, & Woo, 2017)。
经济发展管理局(EDA)投资评估:为经济发展管理局(EDA)进行的研究涉及研究与经济发展成功相关的因素,并使用经济影响乘数和集群理论创建定量评估模型。该研究通过引入用于比较和评估经济发展项目的标准化分数(z分数),为EDA重点研究做出了贡献 (Watts & Erickcek, 2009)。
使用语言Z-数和EDAS方法的质量功能部署:一项研究提出了一种新的质量功能部署(QFD)方法,将语言Z-数和基于距离平均解的评估方法相结合。该方法应用于熊猫共享汽车的设计,展示了语言Z-EDAS方法在评估专家相互关系信息方面的灵活性和可靠性 (Mao, Liu, Mou, & Liu, 2021)。
属性
IUPAC Name |
benzyl N-[2-[2-(phenylmethoxycarbonylamino)ethylamino]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4/c24-19(26-15-17-7-3-1-4-8-17)22-13-11-21-12-14-23-20(25)27-16-18-9-5-2-6-10-18/h1-10,21H,11-16H2,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPBEWIGNADCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCNCCNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402452 | |
| Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Eda-eda-Z | |
CAS RN |
160256-75-7 | |
| Record name | Dibenzyl 2,2'-iminobis(ethylcarbamate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N''-Di-Z-diethylenetriamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














